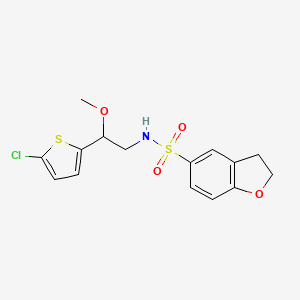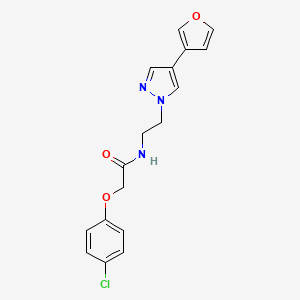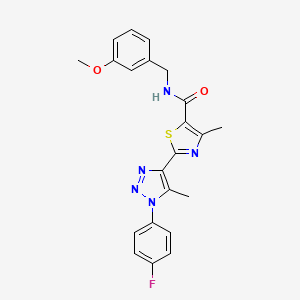
2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20FN5O2S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound, due to its complex structure, may be related to the research in the synthesis and characterization of similar heterocyclic compounds. For instance, studies involving the synthesis of triazole derivatives with potential biological activities have been reported. These compounds include various triazole derivatives with modifications aiming to explore their biological profiles, including their potential as enzyme inhibitors or their interactions in biological systems. For example, the synthesis, crystal structure, DFT calculation, and biological activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one have been explored, highlighting the importance of structural modifications for enhancing biological activity (Saleem et al., 2018).
π-hole Tetrel Bonding Interactions
Research into π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives demonstrates the significance of molecular interactions and their influence on the chemical and physical properties of triazole compounds. Such studies delve into the spectroscopic, X-ray characterization, and theoretical analysis of triazole derivatives, providing insight into their molecular behavior and potential applications in material science or pharmaceuticals (Ahmed et al., 2020).
Catalytic and Solvent-free Synthesis
The advancement in catalytic and solvent-free synthesis methods for similar compounds demonstrates a growing interest in more sustainable and efficient chemical processes. For example, an efficient approach for the regioselective synthesis of related triazole derivatives through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been reported. These methodologies not only contribute to greener chemistry but also facilitate the synthesis of potentially bioactive compounds with less environmental impact (Moreno-Fuquen et al., 2019).
Biological Activities
A key area of interest is the exploration of the biological activities of such compounds. While the specific compound mentioned does not have direct studies associated with it, related research focuses on the synthesis and biological evaluation of derivatives for potential anticancer properties. For instance, the synthesis and evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents have been conducted, showing promising results against various cancer cell lines. These studies underscore the potential therapeutic applications of triazole and thiazole derivatives in cancer treatment (Aliabadi et al., 2010).
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-20(21(29)24-12-15-5-4-6-18(11-15)30-3)31-22(25-13)19-14(2)28(27-26-19)17-9-7-16(23)8-10-17/h4-11H,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGUYKEKQUZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

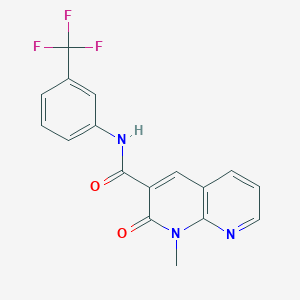

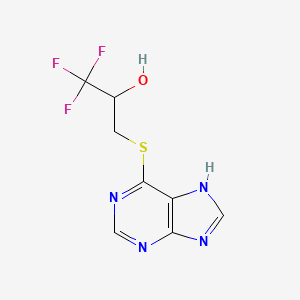
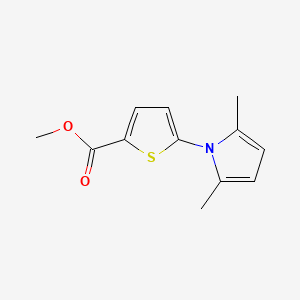
![N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2671885.png)
![4-amino-N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-{4-[(E)-2-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazen-1-yl]phenoxy}butanamide; trifluoroacetic acid](/img/structure/B2671888.png)
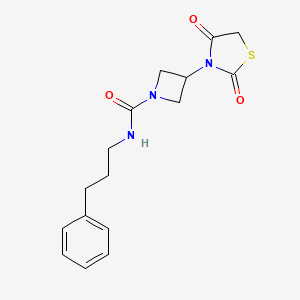

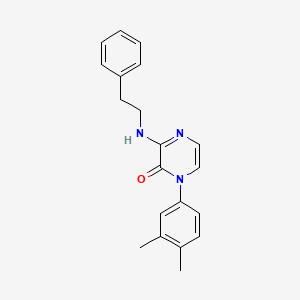
![1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2671894.png)
![4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2671897.png)
